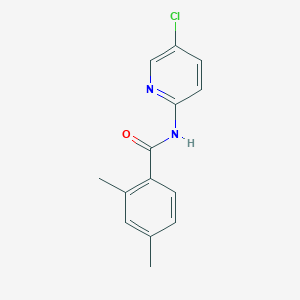![molecular formula C22H20ClN3O3 B244690 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244690.png)
4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide, also known as FC5, is a compound that has gained attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has also been shown to inhibit the activity of HDAC enzymes, which are involved in gene expression regulation.
Biochemical and Physiological Effects
4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of gene expression. 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its high purity and good yield from the synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide research. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to study its potential applications in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, the development of more efficient synthesis methods for 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide could facilitate its use in larger-scale experiments.
In conclusion, 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide is a compound that has shown promise in scientific research for its potential therapeutic applications in various diseases. Its synthesis method yields high purity and good yields, and it has been shown to have various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and identify specific targets for its therapeutic effects.
Métodos De Síntesis
The synthesis of 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 4-chlorobenzoyl chloride with 4-[4-(2-furoyl)-1-piperazinyl]aniline in the presence of a base. The resulting product is then purified through recrystallization. This method has been reported to yield high purity 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide with good yields.
Aplicaciones Científicas De Investigación
4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and depression. In cancer research, 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to have neuroprotective effects and improve cognitive function. In depression research, 4-chloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide has been shown to have antidepressant effects.
Propiedades
Fórmula molecular |
C22H20ClN3O3 |
|---|---|
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
4-chloro-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H20ClN3O3/c23-17-5-3-16(4-6-17)21(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)22(28)20-2-1-15-29-20/h1-10,15H,11-14H2,(H,24,27) |
Clave InChI |
YWLYCFJCYRDPEB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
SMILES canónico |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-3,5-dimethoxybenzamide](/img/structure/B244607.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B244609.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244611.png)
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B244612.png)

![N-[2-(difluoromethoxy)phenyl]-3-methoxy-2-naphthamide](/img/structure/B244616.png)
![N-[2-(difluoromethoxy)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B244617.png)
![2-chloro-N-{[2-(difluoromethoxy)phenyl]carbamothioyl}benzamide](/img/structure/B244618.png)
![5-bromo-N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]furan-2-carboxamide](/img/structure/B244619.png)
![N-[2-chloro-5-(propionylamino)phenyl]-2-methylpropanamide](/img/structure/B244622.png)
![2-chloro-N-{4-[(2-fluorobenzoyl)amino]-2-methoxyphenyl}benzamide](/img/structure/B244623.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B244625.png)
![2-chloro-N-(2-methoxy-4-{[(2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B244626.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3-methylbenzamide](/img/structure/B244630.png)